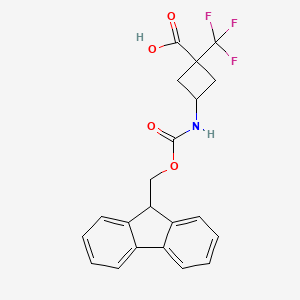

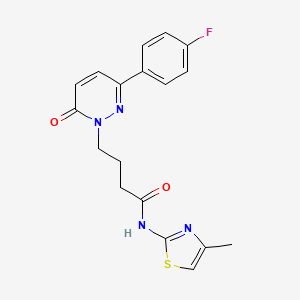

![molecular formula C19H21NO5 B2707222 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide CAS No. 1421499-33-3](/img/structure/B2707222.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide” contains a benzodioxole group, a phenoxy group, and an amide group. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom . The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and phenoxy groups are aromatic and planar, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxole, phenoxy, and amide groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and phenoxy groups could impact its solubility, while the amide group could influence its boiling and melting points .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been found to have potential anticancer activity . Fluorinated heterocycles, which are main components of marketed drugs, have been reported to have significant anticancer activities . The compound’s anticancer activity could be due to the presence of these fluorinated heterocycles .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activities . The in vivo and in vitro antimicrobial activities of fluorinated heterocycles are well reported .

Detection of Carcinogenic Lead

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Drug Design Developments

Some fluorinated heterocycles, like the ones present in this compound, were found to be lead structures for drug design developments . Their activities were almost equal to or exceeded the potency of the reference drugs .

Reduced Cytotoxicity in Non-cancerous Cell Lines

In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines . This makes the compound potentially safer for use in humans.

Antitumor Evaluation

The compound has been used in the synthesis and antitumor evaluation of 5- (benzo [ d ] [1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide . The preliminary mechanism of the inhibitory effect was investigated via further experiments .

Mecanismo De Acción

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .

Mode of Action

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The compound affects the auxin signaling pathway, a crucial biochemical pathway in plants . By interacting with the auxin receptor TIR1, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide enhances auxin response reporter’s (DR5:GUS) transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .

Pharmacokinetics

Its interaction with the auxin receptor tir1 suggests that it is absorbed and distributed within the plant to exert its effects

Result of Action

The result of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide’s action is the promotion of root growth . By enhancing auxin signaling, it down-regulates genes that inhibit root growth, leading to an overall increase in root growth .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-13(25-15-5-3-2-4-6-15)19(22)20-10-9-16(21)14-7-8-17-18(11-14)24-12-23-17/h2-8,11,13,16,21H,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHVBXJPTGTNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

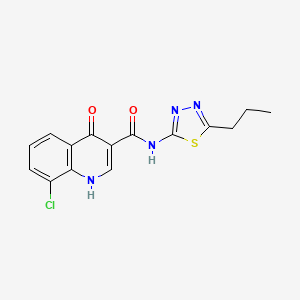

![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)

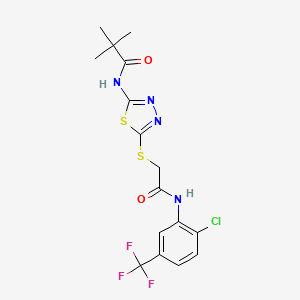

![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)

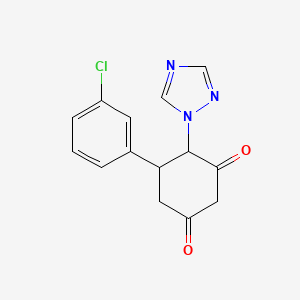

![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)